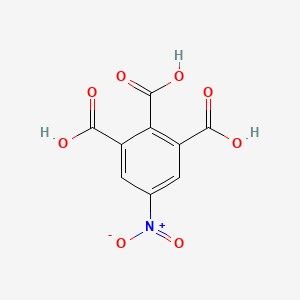

5-Nitro-1,2,3-benzenetricarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitrobenzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNHRJGEAFKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560222 | |

| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-81-6 | |

| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid, a valuable compound in fine chemical synthesis and a potential intermediate in the development of novel pharmaceutical agents. This document details the core synthetic pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 1,2,3-benzenetricarboxylic acid, also known as hemimellitic acid. This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene ring.

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The three carboxylic acid groups on the hemimellitic acid are electron-withdrawing and meta-directing. However, due to the steric hindrance and the deactivating nature of the existing carboxyl groups, the nitration is directed to the less hindered position, yielding the 5-nitro substituted product.

A Chinese patent suggests a preparation method that involves dissolving 1,2,3-benzenetricarboxylic acid in a nitric acid environment and then reacting it with sulfuric acid to obtain the desired this compound[1].

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 1,2,3-Benzenetricarboxylic acid | 569-51-7 | C₉H₆O₆ | 210.14 |

| Product | This compound | 3807-81-6 | C₉H₅NO₈ | 255.14[2] |

Experimental Protocol

Materials:

-

1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid. The addition should be done dropwise with continuous stirring, maintaining the temperature below 10 °C.

-

Reaction Setup: In a separate reaction vessel, dissolve 1,2,3-benzenetricarboxylic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 1,2,3-benzenetricarboxylic acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. The optimal reaction time and temperature will need to be determined empirically, for instance, by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound.

-

Purification: The precipitated solid can be collected by vacuum filtration and washed with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

Note: This is a generalized procedure and requires optimization for yield and purity.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: A generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide to 5-Nitro-1,2,3-benzenetricarboxylic Acid

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential characteristics of 5-Nitro-1,2,3-benzenetricarboxylic acid for researchers, scientists, and drug development professionals. Due to the limited availability of published data for this specific compound, this guide combines compiled information with general principles of organic chemistry and predictive statements based on related structures.

Chemical and Physical Properties

This compound, also known as 5-nitrohemimellitic acid, is an aromatic carboxylic acid. The presence of three carboxylic acid groups and a nitro group on the benzene ring influences its chemical and physical properties. It is expected to be a crystalline solid and exhibit solubility in polar solvents.[1]

A summary of its known and predicted quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3807-81-6 | [1][2] |

| Molecular Formula | C₉H₅NO₈ | [1][2] |

| Molecular Weight | 255.14 g/mol | [1][2] |

| Melting Point | 208 °C | ChemicalBook |

| Boiling Point (Predicted) | 546.4 ± 50.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.837 ± 0.06 g/cm³ | ChemicalBook |

| Flash Point (Predicted) | 240.4 ± 18.6 °C | [3] |

| LogP (Predicted) | 0.21 | [3] |

| pKa | Not available |

Synthesis and Experimental Protocols

General Experimental Protocol for the Nitration of 1,2,3-Benzenetricarboxylic Acid

Disclaimer: The following protocol is a generalized procedure and has not been optimized for the synthesis of this compound. It should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1,2,3-Benzenetricarboxylic acid (hemimellitic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Distilled Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1,2,3-benzenetricarboxylic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1,2,3-benzenetricarboxylic acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Logical Workflow for Synthesis and Purification:

Spectroscopic Characterization

A thorough search of scientific databases and literature did not yield any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound.

For researchers who synthesize this compound, the following characterization workflow is recommended:

Recommended Characterization Workflow:

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity, signaling pathways, or toxicological properties of this compound.

However, the presence of the nitroaromatic moiety suggests potential for biological activity. Nitroaromatic compounds are known to have a wide range of pharmacological effects and can act as either pharmacophores or toxicophores. Their biological actions are often mediated by the enzymatic reduction of the nitro group to reactive intermediates that can interact with cellular macromolecules.

Given the lack of specific data, any research into the drug development potential of this compound would require initial in vitro screening against various cell lines and biological targets to identify any potential therapeutic applications.

Proposed High-Level Drug Discovery Workflow:

Conclusion

This compound is a chemical compound for which there is limited publicly available scientific data. While its basic chemical and some physical properties are known or can be predicted, detailed experimental protocols for its synthesis and its full spectroscopic and biological characterization are not well-documented in the literature. This guide provides a starting point for researchers by outlining a plausible synthetic route and a logical workflow for its characterization and potential investigation in a drug discovery context. Further research is needed to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 5-Nitro-1,2,3-benzenetricarboxylic Acid (CAS 3807-81-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-1,2,3-benzenetricarboxylic acid, a niche chemical compound with potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known properties with extrapolated information from related compounds and established chemical principles to offer a thorough resource.

Chemical and Physical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with three carboxylic acid groups and one nitro group.[1] This structure imparts specific chemical and physical properties that are of interest in organic synthesis and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3807-81-6 | [1][2][3][4] |

| Molecular Formula | C₉H₅NO₈ | [2][3][5] |

| Molecular Weight | 255.14 g/mol | [2][3][5] |

| Appearance | Solid (predicted) | [5] |

| Melting Point | 208 °C | ChemicalBook Data |

| Boiling Point | 546.4 ± 50.0 °C (Predicted) | ChemicalBook Data |

| Density | 1.837 ± 0.07 g/cm³ (Predicted) | ChemicalBook Data |

| Solubility | Soluble in polar solvents (predicted) | [1] |

| Synonyms | 5-Nitrobenzene-1,2,3-tricarboxylic acid, 1-Nitrobenzene-3,4,5-Tricarboxylic Acid | [5] |

Synthesis and Purification

Proposed Synthesis Protocol: Nitration of 1,2,3-Benzenetricarboxylic Acid

This proposed method is adapted from general procedures for the nitration of aromatic carboxylic acids.[11]

Objective: To introduce a nitro group onto the benzene ring of 1,2,3-Benzenetricarboxylic acid.

Materials:

-

1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Appropriate glassware and personal protective equipment

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully and slowly add a stoichiometric excess of concentrated nitric acid to chilled concentrated sulfuric acid, while maintaining the temperature below 10°C using an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[9][10]

-

Dissolution of the Starting Material: In a separate reaction vessel, dissolve 1,2,3-Benzenetricarboxylic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 1,2,3-Benzenetricarboxylic acid, ensuring the reaction temperature is maintained below 10°C to minimize side reactions and the formation of dinitrated products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude this compound.

-

Isolation: The precipitated solid can be collected by vacuum filtration and washed with cold deionized water to remove residual acids.

Diagram 1: Proposed Synthesis Workflow

References

- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]

- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 3807-81-6 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitration - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemlab.truman.edu [chemlab.truman.edu]

5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. Due to the limited availability of public research data, this document summarizes the existing knowledge, primarily focusing on its chemical characteristics and its role as a building block in coordination chemistry.

Core Chemical Data

This compound, also known as 5-nitrohemimellitic acid, is a nitrated aromatic carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 3807-81-6 | [1] |

| Molecular Formula | C₉H₅NO₈ | [1] |

| Molecular Weight | 255.14 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1--INVALID-LINK--[O-])C(=O)O)C(=O)O)C(=O)O | N/A |

| InChI Key | Not available | N/A |

| Appearance | White to off-white crystalline powder (predicted) | N/A |

Synthesis

The primary route for the synthesis of this compound is through the nitration of its parent compound, 1,2,3-benzenetricarboxylic acid (hemimellitic acid).

Experimental Protocol: Nitration of 1,2,3-Benzenetricarboxylic Acid

Materials:

-

1,2,3-Benzenetricarboxylic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Filtration apparatus

-

Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 1,2,3-benzenetricarboxylic acid to concentrated sulfuric acid. Stir until complete dissolution.

-

Cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution of the starting material, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with constant stirring to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove residual acids.

-

Purify the crude this compound by recrystallization from an appropriate solvent system.

-

Dry the purified crystals under vacuum to obtain the final product.

References

In-Depth Technical Guide: 5-Nitro-1,2,3-benzenetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-1,2,3-benzenetricarboxylic acid, a niche chemical compound with potential applications in various scientific domains. This document collates its fundamental chemical properties, outlines relevant experimental protocols for its analysis, and explores its potential biological significance based on the broader class of nitroaromatic compounds.

Core Chemical Properties

This compound is a nitrated derivative of benzenetricarboxylic acid. The presence of both nitro and carboxylic acid functional groups suggests its potential as a versatile building block in organic synthesis and as a subject of study in medicinal chemistry.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 255.14 g/mol | [1][2][3][4] |

| Chemical Formula | C₉H₅NO₈ | [1][3][4] |

| CAS Number | 3807-81-6 | [1][3] |

| Physical Form | Solid | [2] |

| Exact Mass | 255.001511 | [5] |

Synthesis and Characterization

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, based on the analysis of similar compounds, the following methodologies can be proposed for its characterization and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule, including the chemical shifts of the carbonyl carbons in the carboxylic acid groups and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound.

-

Electron Ionization (EI-MS): This technique would likely lead to the observation of the molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would provide valuable structural information, with potential losses of H₂O, CO, CO₂, and NO₂ groups.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purification and quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a good starting point for method development.

Potential Biological Activity and Signaling Pathways

Specific biological activities and the involvement of this compound in signaling pathways have not been documented. However, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects.[6][7]

General Biological Relevance of Nitro Compounds

Nitro-containing molecules have been extensively investigated for their therapeutic potential, with applications including antibacterial, antifungal, and anticancer agents.[6][7] The biological activity of these compounds is often attributed to the redox properties of the nitro group.

Hypothetical Mechanism of Action

The nitro group can undergo enzymatic reduction in biological systems to form reactive nitroso and hydroxylamine intermediates. These reactive species can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic or other biological effects.

References

- 1. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. jlightchem.com [jlightchem.com]

- 5. 5-Nitrobenzene-1,2,3-tricarboxylic acid | CAS#:3807-81-6 | Chemsrc [chemsrc.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide to Solubility Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Nitro-1,2,3-benzenetricarboxylic acid (CAS 3807-81-6). Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been publicly reported. Qualitative descriptions suggest it is soluble in polar solvents.[1]

This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a solid organic acid like this compound, which is crucial for applications in pharmaceutical and agrochemical development.[1] The methodologies outlined below are based on established practices in drug discovery and chemical research.

Physicochemical Properties

While quantitative solubility data is unavailable, some key physicochemical properties of this compound have been reported:

| Property | Value |

| Molecular Formula | C₉H₅NO₈[1][2][3][4] |

| Molecular Weight | 255.14 g/mol [1][3][4] |

| Density | 1.8 ± 0.1 g/cm³[2] |

| Boiling Point | 546.4 ± 50.0 °C at 760 mmHg[2] |

| Flash Point | 240.4 ± 18.6 °C[2] |

| LogP | 0.21[2] |

Solubility Data

As of the latest search, specific quantitative solubility values for this compound in various solvents have not been published. The following table reflects the current lack of available data.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| Dichloromethane (DCM) | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is considered the gold standard.[5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, buffered solutions)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation is the preferred method. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-30 minutes).

-

Alternatively, filtration using a syringe filter chemically compatible with the solvent can be used. Care must be taken to avoid adsorption of the solute onto the filter membrane.

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound must be prepared to quantify the sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Therefore, a corresponding diagram cannot be provided.

References

Thermal Stability of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability of 5-Nitro-1,2,3-benzenetricarboxylic acid. A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data on the thermal decomposition of this particular compound. However, based on its chemical structure—an aromatic ring substituted with both nitro and carboxylic acid groups—we can infer its likely thermal behavior and outline the standard experimental procedures for its determination. This guide provides a general overview of the compound, discusses the anticipated thermal decomposition profile by analogy to similar molecules, and presents a standardized, hypothetical experimental workflow for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₉H₅NO₈ and a molecular weight of 255.14 g/mol .[1][2] Its structure consists of a benzene ring with three adjacent carboxylic acid groups and a nitro group. While specific applications are not widely documented, its polysubstituted nature suggests potential utility as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty polymers.

Physical and chemical property data for this compound is limited. The primary available physical constant is its melting point, which is reported to be 208°C.[1] Understanding the thermal stability of such a molecule is crucial for safe handling, storage, and for defining the processing conditions in any synthetic application.

Expected Thermal Stability Profile

In the absence of direct experimental data, the thermal stability of this compound can be predicted by examining the behavior of analogous compounds, namely nitro-substituted aromatic acids and benzenetricarboxylic acids.

-

Influence of Carboxylic Acid Groups: Aromatic carboxylic acids tend to decarboxylate upon heating. For instance, the thermal decomposition of benzoic acid at high temperatures (around 475-500°C) yields mainly benzene and carbon dioxide.[3] The presence of multiple carboxylic acid groups, as in 1,2,3-benzenetricarboxylic acid, can lead to complex decomposition pathways, potentially involving the formation of anhydrides before decarboxylation.

-

Influence of the Nitro Group: The nitro group is an energetic functional group that significantly lowers the thermal stability of aromatic compounds. The thermal decomposition of nitrobenzoic acid isomers, for example, begins at temperatures between 120°C and 200°C.[4] This decomposition is an exothermic process and is often autocatalytic, meaning the reaction rate is increased by its products.[5] The primary decomposition mechanism for nitroaromatics typically involves the cleavage of the C-NO₂ bond.

Combining these characteristics, it is anticipated that the thermal decomposition of this compound would be a multi-stage process. The initial and primary decomposition event would likely be driven by the energetic nitro group, occurring at a temperature significantly lower than the decarboxylation of the acid groups. This initial decomposition would be exothermic and could potentially trigger subsequent decarboxylation at lower temperatures than would be observed for the non-nitrated analogue. The overall process is expected to be complex, with the potential for rapid energy release, highlighting the importance of careful experimental evaluation.

Hypothetical Experimental Workflow for Thermal Stability Analysis

To definitively determine the thermal stability of this compound, a standardized experimental workflow involving Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The logical flow of this process is depicted in the diagram below.

Caption: Experimental workflow for thermal stability assessment.

Standardized Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key experiments outlined in the workflow.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization, and to quantify these mass losses.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 3-10 mg) of the dried, powdered this compound is placed into an inert sample pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, and 20°C/min). Using multiple heating rates allows for subsequent kinetic analysis.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting data is plotted as percent mass loss versus temperature. The derivative of this curve (DTG) is also plotted to clearly identify the temperatures of maximum mass loss rate.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature. This identifies phase transitions (like melting) and thermal events (like decomposition), classifying them as endothermic or exothermic.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is subjected to a controlled temperature program, typically mirroring the TGA conditions (e.g., heating from 25°C to 400°C at 10°C/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The data is plotted as heat flow (mW) versus temperature (°C). Endothermic events (like melting) are shown as peaks pointing down (by convention), while exothermic events (like decomposition) are shown as peaks pointing up.

-

Data Presentation and Interpretation

The data obtained from these experiments would be summarized in a table for clear comparison.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Method | Value | Unit | Description |

| Melting Point (T_m) | DSC | ~208 | °C | Onset temperature of the endothermic melting peak. |

| Onset Decomposition (T_onset) | TGA/DSC | TBD | °C | Temperature at which significant mass loss or exothermic activity begins. |

| Peak Decomposition Temp (T_peak) | DTG/DSC | TBD | °C | Temperature of the maximum rate of mass loss or peak of the exotherm. |

| Mass Loss (Stage 1) | TGA | TBD | % | Mass loss associated with the initial decomposition step (likely nitro group). |

| Mass Loss (Stage 2) | TGA | TBD | % | Mass loss from subsequent decomposition (likely decarboxylation). |

| Enthalpy of Decomposition (ΔH_d) | DSC | TBD | J/g | Heat released during the exothermic decomposition process. |

| Activation Energy (E_a) | TGA | TBD | kJ/mol | Calculated from TGA data at multiple heating rates (e.g., using the Kissinger method). |

TBD: To Be Determined experimentally.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, an informed assessment based on its chemical structure is possible. The presence of a nitro group suggests that the compound will exhibit exothermic decomposition at a moderately elevated temperature, likely below its melting point or shortly thereafter. The carboxylic acid functionalities are expected to decompose at higher temperatures. For safe handling and process development, it is imperative that the thermal stability of this compound be formally evaluated using standard techniques such as TGA and DSC, following the protocols outlined in this guide. The resulting data would provide critical parameters, such as onset decomposition temperature and enthalpy of decomposition, necessary for a comprehensive risk assessment.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-Nitro-1,2,3-benzenetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Nitro-1,2,3-benzenetricarboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₉H₅NO₈[1] Molecular Weight: 255.14 g/mol [1] CAS Number: 3807-81-6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of aromatic carboxylic acids, nitro compounds, and related benzenetricarboxylic acid isomers.

**Infrared (IR) Spectroscopy

Table 1: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |

| 1730-1690 | Strong | C=O stretch of carboxylic acid |

| 1620-1580 | Medium | C=C stretch of aromatic ring |

| 1550-1510 | Strong | Asymmetric NO₂ stretch |

| 1360-1320 | Strong | Symmetric NO₂ stretch |

| 1450-1400 | Medium | O-H bend of carboxylic acid |

| 1300-1200 | Medium | C-O stretch of carboxylic acid |

| 900-675 | Medium-Weak | C-H out-of-plane bend of aromatic ring |

| 850-750 | Medium | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 3H | Carboxylic acid protons (-COOH) |

| ~8.5 | Singlet | 2H | Aromatic protons (H-4, H-6) |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 165-170 | Carboxylic acid carbons (-COOH) |

| ~150 | Aromatic carbon attached to NO₂ (C-5) |

| 130-140 | Aromatic carbons attached to -COOH (C-1, C-2, C-3) |

| 125-130 | Aromatic carbons (C-4, C-6) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 255 | Moderate | [M]⁺ (Molecular ion) |

| 238 | Low | [M - OH]⁺ |

| 211 | High | [M - COOH - H]⁺ or [M - H₂O - CO]⁺ |

| 193 | Moderate | [M - 2COOH]⁺ |

| 165 | Moderate | [C₇H₃NO₂]⁺ |

| 147 | High | [C₇H₃O₂]⁺ |

| 119 | Moderate | [C₆H₃O₂]⁺ |

| 104 | Low | [C₆H₄O]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and using a liquid chromatography inlet.

-

Ionization and Analysis: Electron ionization (EI) is used with a standard energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation

This diagram shows a plausible fragmentation pathway for this compound under electron ionization.

Caption: Predicted fragmentation of this compound in MS.

References

In-Depth Technical Guide: 5-Nitro-1,2,3-benzenetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of 5-Nitro-1,2,3-benzenetricarboxylic acid. The information is compiled from scientific literature and chemical databases to support ongoing research and development efforts.

Core Compound Properties

This compound, also known as 5-nitrohemimellitic acid, is an aromatic carboxylic acid with the chemical formula C₉H₅NO₈ and a molecular weight of 255.14 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with three adjacent carboxylic acid groups and a nitro group at the 5-position. This compound is typically a white to off-white solid.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₈ | [1][2][3] |

| Molecular Weight | 255.14 g/mol | [1][2][3] |

| CAS Number | 3807-81-6 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 208 °C (predicted) | [4] |

| Boiling Point | 546.4±50.0 °C (predicted) | [4] |

| Density | 1.837±0.06 g/cm³ (predicted) | [4] |

| pKa | 2.09±0.30 (predicted) | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid).

Experimental Protocol: Nitration of 1,2,3-Benzenetricarboxylic Acid

This protocol is based on the synthetic route described in Chinese patent CN113372231A, which utilizes a microchannel reactor for improved safety and efficiency.[5]

Materials:

-

1,2,3-benzenetricarboxylic acid (hemimellitic acid)

-

Concentrated Nitric Acid (65-98%)

-

Concentrated Sulfuric Acid (98%)

-

Methanol

Procedure:

-

Dissolution: Dissolve 1,2,3-benzenetricarboxylic acid in a concentrated nitric acid environment.

-

Nitration Reaction: Introduce the nitric acid solution containing 1,2,3-benzenetricarboxylic acid into a microchannel reactor along with concentrated sulfuric acid. The microchannel reactor provides efficient heat and mass transfer, enhancing the safety and control of the nitration reaction.

-

Reaction Quenching and Isolation: The reaction mixture exiting the reactor is quenched to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

The subsequent step described in the patent is the reduction of the nitro group to form 5-amino-1,2,3-benzenetricarboxylic acid, which is achieved by dissolving the nitro compound in methanol and reacting it with hydrogen gas.[5]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound and its subsequent reduction.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two singlets or two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts would be downfield due to the electron-withdrawing effects of the three carboxylic acid groups and the nitro group.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in the molecule, including the three carboxyl carbons and the six aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acids (broad band around 3000 cm⁻¹), the C=O stretching of the carboxylic acids (around 1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (255.14 g/mol ).

Potential Applications and Biological Relevance

While research on this compound is limited, it has been used as a ligand in the synthesis of coordination polymers.

Coordination Polymers for the Treatment of Nephrotic Syndrome

A study by Li et al. (2020) reported the synthesis of two transition metal-based coordination polymers using this compound as a ligand. These coordination polymers were investigated for their therapeutic effects on nephrotic syndrome. The study suggests that the compounds may regulate the intestinal flora and restore the Th17/Treg cell balance.

Note: It is important to highlight that this study has been retracted. Therefore, the findings should be interpreted with caution. However, the study provides a potential avenue for future research into the biological applications of this compound and its derivatives.

Logical Relationship Diagram for Potential Therapeutic Mechanism

Caption: Postulated mechanism of action for coordination polymers in treating nephrotic syndrome.

Conclusion

This compound is a specialty chemical with potential applications in the synthesis of novel materials and biologically active compounds. While detailed characterization and application studies are still emerging, the available information on its synthesis provides a solid foundation for further research. The development of advanced synthetic methodologies, such as the use of microchannel reactors, may facilitate its wider availability and exploration in various scientific disciplines, including medicinal chemistry and materials science. Further investigation is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and potential therapeutic applications.

References

Methodological & Application

Applications of 5-Nitro-1,2,3-benzenetricarboxylic Acid: Application Notes and Protocols

Disclaimer: Detailed, peer-reviewed applications specifically for 5-Nitro-1,2,3-benzenetricarboxylic acid (also known as 5-nitrohemimellitic acid) are not extensively documented in publicly available scientific literature. However, based on the known reactivity of its functional groups (three carboxylic acid moieties and a nitro group) and the established applications of its isomers and other related nitroaromatic compounds, several potential applications can be inferred. This document provides an overview of these potential applications, supported by protocols for analogous compounds that can serve as a starting point for research and development.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is crucial for designing experimental conditions.

| Property | Value | Source |

| CAS Number | 3807-81-6 | [1][2] |

| Molecular Formula | C₉H₅NO₈ | [2] |

| Molecular Weight | 255.14 g/mol | [3] |

| Appearance | Solid | [3] |

| Synonyms | 5-Nitrohemimellitic acid, 1-Nitrobenzene-3,4,5-tricarboxylic acid | [3] |

Potential Applications

The unique structure of this compound, featuring a trifunctional carboxylic acid core and an electron-withdrawing nitro group, suggests its utility in several areas of chemical synthesis and materials science.

Intermediate in Organic Synthesis

The presence of multiple reactive sites allows this compound to serve as a versatile building block for more complex molecules. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, which can then undergo a variety of further transformations.

A closely related compound, 5-nitro-1,3-benzenedicarboxylic acid (5-nitroisophthalic acid), is used as a key intermediate in the synthesis of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid, a precursor for non-ionic X-ray contrast media.[4] This suggests a potential application pathway for this compound in the development of novel imaging agents.

Logical Workflow for Synthesis of Functionalized Derivatives

References

Application Notes and Protocols: 5-Nitro-1,2,3-benzenetricarboxylic Acid in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Nitro-1,2,3-benzenetricarboxylic acid (H₃nbta) as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The introduction of a nitro group onto the benzenetricarboxylic acid backbone offers a route to functional MOFs with potential applications in areas such as magnetic materials, chemical sensing, and catalysis.

Introduction to this compound in MOF Synthesis

This compound is a versatile organic linker for the construction of crystalline, porous MOFs. The presence of three carboxylate groups allows for the formation of robust, multi-dimensional frameworks with various metal ions. The electron-withdrawing nitro group can influence the electronic properties of the resulting MOF, potentially leading to interesting magnetic and photoluminescent behaviors. The hydrothermal or solvothermal synthesis method is commonly employed to produce these materials, often in combination with ancillary N-donor ligands to fine-tune the final structure and properties.

Applications of H₃nbta-Based MOFs

MOFs synthesized using this compound have shown promise in two primary application areas:

-

Magnetic Materials: The specific arrangement of metal ions directed by the H₃nbta linker can lead to interesting magnetic phenomena, including both ferromagnetic and antiferromagnetic interactions within the framework.

-

Luminescent Sensing: The incorporation of specific metal ions, such as Cadmium(II), can result in photoluminescent MOFs. The luminescence of these materials can be quenched in the presence of certain analytes, making them potential candidates for chemical sensors. For instance, a Cd(II)-based MOF using a 5-nitrobenzene-1,2,3-tricarboxylate linker has been investigated for the fluorescent detection of nitrofurazone.[1]

Quantitative Data Summary

The following tables summarize the structural and functional properties of MOFs synthesized with this compound, based on available literature.

Table 1: Structural and Magnetic Properties of Transition Metal-H₃nbta MOFs

| Compound Name/Formula | Metal Ion | Co-ligand | Structure Type | Magnetic Property |

| [Cu₃(nbta)₂(bipy)₂(H₂O)₂]·2H₂O (1) | Cu(II) | bipy | 3D pillared-layer | Antiferromagnetic |

| [Cu₃(nbta)₂(bpp)₂(H₂O)₂]·2H₂O (2) | Cu(II) | bpp | 3D pillared-layer | Antiferromagnetic |

| [Co₃(nbta)₂(bipy)₃(H₂O)₂]·2H₂O (3) | Co(II) | bipy | 3D pillared-layer | Antiferromagnetic |

| [Co₃(nbta)₂(bpp)₂(H₂O)₂] (4) | Co(II) | bpp | 3D pillared-layer | Antiferromagnetic |

| [Ni₂(Hnbta)₂(bipy)₂(H₂O)₂] (5) | Ni(II) | bipy | 2D layer | Ferromagnetic |

| [Ni₃(nbta)₂(bpa)₃(H₂O)₂]·2H₂O (6) | Ni(II) | bpa | 3D pillared-layer | Ferromagnetic |

bipy = 4,4'-bipyridine; bpp = 1,3-bis(4-pyridyl)propane; bpa = 1,2-bis(4-pyridyl)ethane

Table 2: Application-Specific Data for H₃nbta-Based MOFs

| MOF System | Application | Analyte | Key Finding |

| Cd(II)-5-nitrobenzene-1,2,3-tricarboxylate | Photoluminescent Sensing | Nitrofurazone (NFZ) | Potential for selective detection via fluorescence quenching.[1] |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of MOFs using this compound. Note: These are representative procedures and may require optimization for specific metal-ligand combinations and desired crystal properties.

Protocol 1: Hydrothermal Synthesis of a Transition Metal-H₃nbta MOF

This protocol is a general guideline for the synthesis of crystalline coordination polymers.

Materials:

-

This compound (H₃nbta)

-

Transition metal salt (e.g., Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)

-

Dipyridyl-type co-ligand (e.g., 4,4'-bipyridine, 1,3-bis(4-pyridyl)propane)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis, combine this compound (e.g., 0.1 mmol), a transition metal salt (e.g., 0.15 mmol), and a dipyridyl-type co-ligand (e.g., 0.1 mmol) in a glass vial.

-

Add a solvent mixture of deionized water and ethanol (e.g., 10 mL in a 1:1 v/v ratio).

-

Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at a controlled temperature (typically between 120-180 °C) for a period of 24 to 72 hours.

-

After the reaction time, allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash them with deionized water and ethanol to remove any unreacted starting materials.

-

Dry the product in air at room temperature.

Protocol 2: Characterization of H₃nbta-Based MOFs

1. Single-Crystal X-ray Diffraction (SC-XRD):

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at room temperature or a low temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

-

Solve and refine the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).

2. Powder X-ray Diffraction (PXRD):

-

Gently grind a sample of the bulk crystalline material to a fine powder.

-

Record the PXRD pattern using a diffractometer with Cu Kα radiation.

-

Compare the experimental pattern with the simulated pattern from the single-crystal data to confirm phase purity.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Record the FT-IR spectrum of the sample (e.g., using KBr pellets) in the range of 4000-400 cm⁻¹.

-

Analyze the characteristic vibrational bands of the carboxylate groups and the nitro group to confirm the coordination of the ligand to the metal centers.

4. Thermogravimetric Analysis (TGA):

-

Heat a sample of the MOF under a nitrogen or air atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Analyze the weight loss steps to determine the thermal stability of the framework and the loss of coordinated and guest solvent molecules.

Protocol 3: Evaluation of Luminescent Sensing

This protocol outlines a general procedure for testing the sensing capabilities of a luminescent H₃nbta-based MOF.

Materials:

-

Luminescent MOF powder

-

Solvent for dispersing the MOF (e.g., N,N-Dimethylformamide - DMF)

-

Analyte of interest (e.g., Nitrofurazone)

-

Fluorometer

Procedure:

-

Prepare a stable suspension of the finely ground MOF powder in the chosen solvent (e.g., 1 mg/mL) by ultrasonication.

-

Prepare stock solutions of the analyte in the same solvent.

-

Record the fluorescence emission spectrum of the MOF suspension to determine the excitation and emission maxima.

-

Titrate the MOF suspension with incremental additions of the analyte solution.

-

After each addition, record the fluorescence emission spectrum.

-

Analyze the change in fluorescence intensity (quenching or enhancement) as a function of the analyte concentration.

-

Calculate the quenching efficiency using the formula: (I₀ - I) / I₀ * 100%, where I₀ is the initial fluorescence intensity and I is the intensity after adding the analyte.

Visualizations

Caption: Workflow for the synthesis and characterization of H₃nbta-based MOFs.

Caption: Conceptual diagram of a 3D pillared-layer MOF structure.

Caption: Mechanism of fluorescence quenching for analyte sensing.

References

Application Notes and Protocols for the Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. Due to the limited availability of a specific, published synthetic procedure, this protocol has been developed based on established principles of electrophilic aromatic substitution, specifically the nitration of aromatic carboxylic acids. The proposed synthesis involves the direct nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid) using a mixed acid (nitric and sulfuric acid) method. This document also includes a summary of the compound's properties and a visual representation of the experimental workflow.

Introduction

This compound is a nitrated aromatic tricarboxylic acid. Its structure lends itself to potential applications in coordination chemistry, materials science, and as a precursor in the synthesis of more complex organic molecules. The presence of both nitro and carboxylic acid functional groups makes it a versatile building block. The carboxylic acid groups can act as ligands for metal ions, forming metal-organic frameworks (MOFs) or coordination polymers, while the nitro group can be further functionalized, for example, through reduction to an amine. This document outlines a representative laboratory-scale synthesis protocol.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below. It should be noted that the reaction yield is a theoretical estimate based on typical nitration reactions of deactivated aromatic rings and is not derived from a specific literature precedent.

| Parameter | Value | Reference |

| CAS Number | 3807-81-6 | [1] |

| Molecular Formula | C₉H₅NO₈ | |

| Molecular Weight | 255.14 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity (Commercial) | ≥97% | [1] |

| Hypothetical Reaction Data | ||

| Starting Material | 1,2,3-Benzenetricarboxylic acid | [1] |

| Theoretical Yield | (To be calculated based on starting material) | |

| Estimated Practical Yield | 60-70% |

Experimental Protocol

Objective: To synthesize this compound via the nitration of 1,2,3-benzenetricarboxylic acid.

Materials:

-

1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1,2,3-benzenetricarboxylic acid.

-

Acidification: Carefully add concentrated sulfuric acid to the flask while stirring. The mixture should be cooled in an ice bath to maintain a temperature between 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

-

Nitration: Slowly add the prepared nitrating mixture to the stirred solution of 1,2,3-benzenetricarboxylic acid in sulfuric acid via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with constant stirring. This will precipitate the crude this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold distilled water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and NMR to confirm its structure.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This experiment involves the use of concentrated and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and can be hazardous if not properly controlled. Perform the reaction in a well-ventilated fume hood and maintain the recommended temperature.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Characterization of 5-Nitro-1,2,3-benzenetricarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 5-Nitro-1,2,3-benzenetricarboxylic acid. This compound is of interest in medicinal chemistry and materials science due to its potential as a building block for novel therapeutic agents and functional polymers. Accurate and thorough characterization is crucial for its application in drug development and other advanced fields.

Physicochemical Properties

This compound is a nitrated aromatic carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₈ | [1] |

| Molecular Weight | 255.14 g/mol | [1][2] |

| Appearance | Expected to be a solid | [2] |

| CAS Number | 3807-81-6 | [1][3] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |

| C=O (Carboxylic Acid) | 1730-1680 | Carbonyl stretch |

| N-O (Nitro Group) | 1550-1500 and 1370-1330 | Asymmetric and symmetric stretching |

| C=C (Aromatic Ring) | 1600-1450 | Aromatic ring stretching |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretching |

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply uniform pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Perform a baseline correction and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 13.0-12.0 | Broad Singlet | 3H | -COOH |

| 8.5-8.3 | Singlet | 2H | Aromatic CH | |

| ¹³C | 168-165 | - | - | -COOH |

| 150-148 | - | - | C-NO₂ | |

| 135-125 | - | - | Aromatic C |

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and multiplicities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometric Data:

| Ion | [M-H]⁻ | [M+Na]⁺ |

| m/z | 254.0 | 278.0 |

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the ESI-MS instrument at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound.

Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and 0.1 M acetic acid in water is often effective for separating aromatic acids. A potential gradient could be:

-

0-2 min: 10% Methanol

-

2-15 min: 10% to 90% Methanol

-

15-20 min: 90% Methanol

-

20-22 min: 90% to 10% Methanol

-

22-25 min: 10% Methanol

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound. Nitroaromatic compounds can be energetic and may decompose exothermically.

Expected Thermal Properties:

| Parameter | Expected Value |

| Decomposition Onset | > 200 °C (TGA) |

| Melting Point | To be determined (DSC) |

Protocol for Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument for temperature and weight.

-

Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

Protocol for Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument for temperature and heat flow.

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the melting point and any other thermal events.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Overall workflow for the synthesis and characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

Application Note: 1H NMR Spectroscopic Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted data for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Nitro-1,2,3-benzenetricarboxylic acid. The information is intended to guide researchers in sample preparation, spectral acquisition, and data interpretation.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis and materials science. ¹H NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such molecules. This note outlines the expected ¹H NMR spectrum based on established principles of substituent chemical shift effects and provides a comprehensive protocol for its experimental determination.

The structure of this compound features a benzene ring with two distinct proton environments. The electron-withdrawing nature of the three adjacent carboxylic acid groups and the nitro group significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to benzene (7.27 ppm).

Predicted ¹H NMR Data

Due to the substitution pattern, the two protons on the aromatic ring are not equivalent. The proton at position 6 (H-6) is ortho to a carboxylic acid group and meta to the nitro group. The proton at position 4 (H-4) is ortho to the nitro group and meta to two carboxylic acid groups. This results in two distinct signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.5 - 8.8 | Doublet (d) | ~2-3 | 1H |

| H-6 | 8.3 - 8.6 | Doublet (d) | ~2-3 | 1H |

| -COOH | 10 - 13 | Broad Singlet (br s) | N/A | 3H |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Experimental Protocol

This protocol provides a general method for acquiring a high-quality ¹H NMR spectrum of a solid organic acid like this compound.

3.1. Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with pH adjustment), 0.6-0.7 mL[1][2]

-

High-quality 5 mm NMR tubes[3]

-

Pasteur pipette and glass wool[4]

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound and transfer it to a small, clean, dry vial.[1]

-

Add 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).[1]

-

Vortex the vial to fully dissolve the sample. Gentle heating may be applied if the compound has low solubility, but ensure the compound is stable at the applied temperature.

-

Place a small plug of glass wool into a Pasteur pipette.[4]

-

Filter the sample solution through the glass wool plug directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.[3][4]

-

Cap the NMR tube securely and label it clearly.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. Modern spectrometers often have automated shimming routines.

-

Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements)

-

Spectral Width: A range covering approximately -2 to 16 ppm is generally sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

Acquire the Free Induction Decay (FID).

3.4. Data Processing

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process, from sample preparation to final data interpretation.

Caption: Figure 1. Workflow for ¹H NMR Analysis

References

Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-1,2,3-benzenetricarboxylic acid is an aromatic compound characterized by a benzene ring substituted with three carboxylic acid groups and a nitro group. Its molecular formula is C₉H₅NO₈. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying the key functional groups present in a molecule, thereby confirming its identity and purity. This application note provides a detailed protocol for the FTIR analysis of this compound and a guide to interpreting its infrared spectrum. The characteristic vibrational modes of the carboxylic acid, nitro, and aromatic functionalities are discussed.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically 4000 to 400 cm⁻¹), which serves as a unique molecular "fingerprint." By identifying the wavenumbers of the absorption bands, researchers can elucidate the chemical structure of the compound.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. Due to extensive hydrogen bonding from the three carboxylic acid groups, the O-H stretching band is expected to be exceptionally broad. The table below summarizes the predicted key absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium, Sharp |

| 1760 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Very Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak, Multiple Bands |